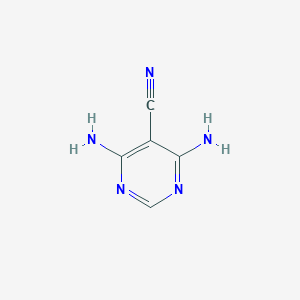

4,6-Diaminopyrimidine-5-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,6-diaminopyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5/c6-1-3-4(7)9-2-10-5(3)8/h2H,(H4,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTVHLEVGNAQTBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)N)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to 4,6-Diaminopyrimidine-5-carbonitrile

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical examination of 4,6-Diaminopyrimidine-5-carbonitrile (CAS No. 109831-70-1), a pivotal heterocyclic scaffold in modern medicinal chemistry. We will move beyond simple data recitation to explore the compound's physicochemical characteristics, robust synthetic methodologies, and mechanistic underpinnings. The guide emphasizes its strategic importance as a versatile precursor in the synthesis of high-value biologically active molecules, including kinase inhibitors and receptor antagonists. Detailed, field-tested protocols for its synthesis and characterization are provided, alongside essential safety and handling guidelines, to empower researchers in leveraging this compound for advanced drug discovery and development programs.

Introduction: The Strategic Value of the Pyrimidine Core

The pyrimidine ring is a cornerstone of heterocyclic chemistry, most notably as a fundamental component of nucleic acids (cytosine, thymine, and uracil).[1] This inherent biological relevance has made the pyrimidine scaffold a privileged structure in drug design, with derivatives demonstrating a vast spectrum of therapeutic activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3]

Within this important class, this compound emerges as a particularly valuable building block. The strategic placement of its functional groups—two nucleophilic amino groups and an electron-withdrawing nitrile group—creates a unique electronic and steric profile. This arrangement not only allows for selective chemical modifications at multiple positions but also provides key hydrogen bond donors and acceptors for molecular recognition at biological targets. This guide serves as a comprehensive resource for understanding and utilizing this potent intermediate in research and development settings.

Physicochemical Properties and Identification

Accurate identification is the foundation of reproducible science. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 109831-70-1 | [4][5] |

| Molecular Formula | C₅H₅N₅ | [4] |

| Molecular Weight | 135.13 g/mol | [4] |

| IUPAC Name | This compound | N/A |

| Synonyms | 4,6-Diamino-5-cyanopyrimidine | [4] |

| Appearance | Typically an off-white to light yellow crystalline powder | [6] |

| PubChem CID | 13805343 | [4] |

| MDL Number | MFCD07760605 | [4] |

Spectroscopic Signature

For unambiguous structural confirmation, spectroscopic data is indispensable. The following data are typical for this compound, based on analysis of its functional groups and data from closely related analogues.[7]

-

¹H NMR (DMSO-d₆, 400 MHz): The simplicity of the spectrum is a key feature. The aromatic proton at the C2 position typically appears as a singlet downfield. The protons of the two amino groups are often broad and may exchange with trace water in the solvent.

-

δ ~8.1-8.3 ppm (s, 1H, C2-H)

-

δ ~7.0-7.5 ppm (br s, 4H, 2 x -NH₂)

-

-

¹³C NMR (DMSO-d₆, 100 MHz):

-

δ ~165-168 ppm (C4, C6 - carbons bearing amino groups)

-

δ ~160-162 ppm (C2)

-

δ ~116-118 ppm (-C≡N)

-

δ ~85-90 ppm (C5 - carbon bearing the nitrile group)[7]

-

-

Infrared (IR) Spectroscopy (KBr Pellet):

Synthesis and Mechanistic Insights

The most efficient and common route to pyrimidine-5-carbonitriles is through a multicomponent condensation reaction, a variant of the Biginelli reaction.[8][9] This approach is favored for its atom economy and operational simplicity.

The synthesis of this compound is typically achieved through the cyclocondensation of malononitrile with an amidine equivalent. A highly effective method involves reacting malononitrile with formamidine or its salt, often generated in situ or used directly.

Mechanism Rationale: The reaction is typically base-catalyzed. The base (e.g., sodium ethoxide) serves to deprotonate malononitrile, forming a highly nucleophilic carbanion. This carbanion then attacks the electrophilic carbon of formamidine. A series of intramolecular cyclization and dehydration steps follows, leading to the stable, aromatic pyrimidine ring. The choice of an alcohol as the solvent is strategic, as it readily dissolves the reactants and the alkoxide base.

Caption: General workflow for the synthesis of this compound.

Key Applications in Research and Drug Development

This compound is rarely the final therapeutic agent but rather a high-potential starting material. Its value lies in its capacity to serve as a scaffold for generating diverse libraries of compounds for biological screening.

-

Kinase Inhibitors: The diaminopyrimidine core is a well-established "hinge-binding" motif for ATP-competitive kinase inhibitors. The amino groups can form crucial hydrogen bonds with the kinase hinge region, while the rest of the molecule can be elaborated to achieve potency and selectivity. Derivatives have been explored as inhibitors of PI3K/AKT and EGFR, pathways critical in oncology.[10][11]

-

Receptor Antagonists: By modifying the core, researchers have developed potent antagonists for various G-protein coupled receptors (GPCRs). A notable example is the development of CXCR2 antagonists, which have potential applications in treating inflammatory diseases like COPD.[12]

-

Antimicrobial and Antiviral Agents: The pyrimidine structure mimics natural nucleobases, allowing derivatives to interfere with pathogen nucleic acid synthesis or enzymatic pathways. It has been used as a starting point for antifilarial DNA topoisomerase II inhibitors.[13]

The versatility of this scaffold allows for systematic Structure-Activity Relationship (SAR) studies, making it a powerful tool in lead optimization.

Caption: Role as a versatile scaffold for diverse therapeutic classes.

Experimental Protocols

The following protocols are provided as a guide and should be adapted based on laboratory-specific equipment and safety procedures.

Protocol 5.1: Synthesis of this compound

This protocol is based on established three-component condensation methodologies.[1][8][9]

-

Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, prepare a solution of sodium ethoxide by cautiously dissolving sodium metal (1.0 eq) in absolute ethanol (approx. 15 mL per gram of sodium) under a nitrogen atmosphere. Allow the solution to cool to room temperature.

-

Reaction Setup: To the cooled sodium ethoxide solution, add malononitrile (1.0 eq) dropwise. Stir the mixture for 15 minutes to ensure complete formation of the malononitrile carbanion.

-

Condensation: Add formamidine acetate (1.05 eq) to the reaction mixture in one portion.

-

Reflux: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as Ethyl Acetate/Hexane (1:1).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate should form. If not, slowly add cold water to the reaction mixture until precipitation is complete.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water, followed by a small amount of cold ethanol to remove residual impurities.

-

Purification: Dry the crude product under vacuum. The product is often of high purity, but if necessary, it can be recrystallized from a suitable solvent like ethanol or an ethanol/water mixture to yield a crystalline solid.

Protocol 5.2: Product Characterization

-

Purity and Melting Point: Assess the purity by TLC and measure the melting point. A sharp melting point is indicative of high purity.

-

NMR Spectroscopy: Prepare a sample by dissolving ~5-10 mg of the dried product in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Acquire ¹H and ¹³C NMR spectra and compare the observed chemical shifts to the expected values listed in Section 2.1.

-

IR Spectroscopy: Prepare a KBr pellet containing a small amount of the product or use an ATR-FTIR spectrometer. Acquire the spectrum and identify the characteristic peaks for the amine (N-H) and nitrile (C≡N) functional groups as detailed in Section 2.1.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when handling any chemical reagent.

-

Hazard Identification: Based on data for similar compounds, this compound should be considered harmful if swallowed and an irritant to the skin, eyes, and respiratory system.[14][15][16]

-

Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[15]

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[14][15] Avoid creating dust.

-

First Aid Measures:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[14]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[14]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.[15]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention if you feel unwell.[15]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[17] Keep away from strong oxidizing agents and direct sunlight.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for innovation in drug discovery. Its well-defined physicochemical properties, accessible synthesis, and proven versatility as a molecular scaffold make it an indispensable resource for medicinal chemists. By understanding its synthesis, reactivity, and potential applications, researchers are well-equipped to design and create novel therapeutics to address a wide range of human diseases.

References

- AMERICAN ELEMENTS®. This compound | CAS 109831-70-1. URL: https://www.americanelements.com/4-6-diaminopyrimidine-5-carbonitrile-109831-70-1

- AbacipharmTech. This compound. URL: https://www.abacipharmtech.com/product/46-diaminopyrimidine-5-carbonitrile-cas109831-70-1/

- Nanjing Finechem Holding Co.,Limited. 4,6-Diamino-2-Cyclopropylaminopyrimidine-5-Carbonitrile. URL: https://www.nj-finechem.com/4-6-diamino-2-cyclopropylaminopyrimidine-5-carbonitrile_p10.html

- TCI Chemicals. (2025). SAFETY DATA SHEET: 2,4-Diaminopyrimidine. URL: https://www.tcichemicals.com/GB/en/sds/D2120_JPE_E.pdf

- ResearchGate. Synthesis of 2-Chloro-4,6-Diamino-5-Cyanopyrimidine and its Amino-Substituted Derivatives | Request PDF. URL: https://www.researchgate.

- Scientific.Net. Synthesis of 2-Chloro-4,6-Diamino-5-Cyanopyrimidine and its Amino-Substituted Derivatives. URL: https://www.scientific.net/AMR.233-235.321

- Fisher Scientific. (2025). SAFETY DATA SHEET: 4-Aminopyrimidine-5-carbonitrile. URL: https://www.fishersci.com/sds/24647/AC448930000

- Fisher Scientific. (2014). SAFETY DATA SHEET: 2,4-Pyrimidinediamine, 6-chloro-. URL: https://www.fishersci.com/sds/07843/AC150060050

- Sigma-Aldrich. (2025). SAFETY DATA SHEET. URL: https://www.sigmaaldrich.com/sds/sigma/271004

- Fisher Scientific. (2025). SAFETY DATA SHEET: 4,5-Diaminopyrimidine. URL: https://www.fishersci.com/sds/97888/AC112400050

- ARKIVOC. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. URL: https://www.

- AbacipharmTech. Inquiry Product - this compound. URL: https://www.abacipharmtech.com/inquiry-product-46-diaminopyrimidine-5-carbonitrile/

- PubMed Central (PMC). (2020). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7075841/

- Bentham Science. (2010). One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide. URL: https://www.eurekaselect.com/article/31420

- PubMed. (2008). Synthesis of 4-amino-5-cyano-2, 6-disubstituted pyrimidines as a potential antifilarial DNA topoisomerase II inhibitors. URL: https://pubmed.ncbi.nlm.nih.gov/18991743/

- Chem-Impex. 4,5-Diaminopyrimidine. URL: https://www.chemimpex.com/products/03598

- Indian Academy of Sciences. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. URL: https://www.ias.ac.in/article/fulltext/jcsc/131/06/0074

- Google Patents. US4092314A - Preparation of 4,6-diamino-5-arylazopyrimidines and adenine compounds. URL: https://patents.google.

- ResearchGate. (2011). A Facile Synthesis of 2-Amino-5-cyano-4, 6-disubstitutedpyrimidines under MWI. URL: https://www.researchgate.net/publication/287707310_A_Facile_Synthesis_of_2-Amino-5-cyano-4_6-disubstitutedpyrimidines_under_MWI

- Thermo Fisher Scientific. 4,6-Diaminopyrimidine, 98%. URL: https://www.thermofisher.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. URL: https://www.oit.edu/faculty-staff/sites/oit.edu.faculty-staff/files/course-files/2020-03/chem-335/nmr-ir_tables.pdf

- BLD Pharm. 5,6-Diaminopyrimidine-4-carbonitrile. URL: https://www.bldpharm.com/products/1208986-24-6.html

- Rose-Hulman Institute of Technology. IR Absorption Bands and NMR. URL: https://www.rose-hulman.edu/class/ch/ch252/NMR-IR%20Tables.pdf

- University of Wisconsin. 13C NMR Chemical Shifts. URL: https://www.organicdivision.

- PubMed Central (PMC). (2022). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8900135/

- PubChem. 4-Amino-2,6-diphenylpyrimidine-5-carbonitrile. URL: https://pubchem.ncbi.nlm.nih.gov/compound/2303947

- PubMed. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. URL: https://pubmed.ncbi.nlm.nih.gov/35345960/

- ResearchGate. 1HNMR spectrum of the synthesised 2,4-diaminopyrimidine-5-carbonitrile. URL: https://www.researchgate.net/figure/1-HNMR-spectrum-of-the-synthesised-2-4-diaminopyrimidine-5-carbonitrile_fig1_262372559

- ResearchGate. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors. URL: https://www.researchgate.net/publication/365115998_New_Pyrimidine-5-Carbonitriles_as_COX-2_Inhibitors_Design_Synthesis_Anticancer_Screening_Molecular_Docking_and_In_Silico_ADME_Profile_Studies

- PubMed. (2014). The discovery of potent, orally bioavailable pyrimidine-5-carbonitrile-6-alkyl CXCR2 receptor antagonists. URL: https://pubmed.ncbi.nlm.nih.gov/24974342/

- Royal Society of Chemistry. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors. URL: https://pubs.rsc.org/en/content/articlelanding/2021/nj/d1nj03577a

- University of California, Davis. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. URL: https://chem.ucdavis.edu/sites/g/files/dgvnsk191/files/inline-files/13_spectroscopy_0.pdf

- ResearchGate. The mechanism of action of bacimethrin, a naturally occurring thiamin antimetabolite | Request PDF. URL: https://www.researchgate.net/publication/354002660_The_mechanism_of_action_of_bacimethrin_a_naturally_occurring_thiamin_antimetabolite

- MDPI. (2018). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. URL: https://www.mdpi.com/1420-3049/23/10/2653

Sources

- 1. benthamopen.com [benthamopen.com]

- 2. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. americanelements.com [americanelements.com]

- 5. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 6. 4,6-Diaminopyrimidine, 98%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. arkat-usa.org [arkat-usa.org]

- 9. ias.ac.in [ias.ac.in]

- 10. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. The discovery of potent, orally bioavailable pyrimidine-5-carbonitrile-6-alkyl CXCR2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of 4-amino-5-cyano-2, 6-disubstituted pyrimidines as a potential antifilarial DNA topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tcichemicals.com [tcichemicals.com]

- 15. fishersci.com [fishersci.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. 4,6-Diamino-2-Cyclopropylaminopyrimidine-5-Carbonitrile: Properties, Applications, Safety Data & Supplier in China [nj-finechem.com]

An In-Depth Technical Guide to the Chemical Properties of 4,6-Diaminopyrimidine-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4,6-diaminopyrimidine-5-carbonitrile, a pivotal heterocyclic compound in medicinal chemistry and drug discovery. We will delve into its core chemical properties, synthesis, reactivity, and its significant role as a precursor to biologically important molecules, most notably purines such as adenine. This document is designed to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to effectively utilize this versatile chemical scaffold.

Introduction: The Significance of the Diaminopyrimidine Core

The pyrimidine ring is a fundamental heterocyclic motif found in a vast array of biologically active compounds, including the nucleobases of DNA and RNA. The strategic placement of amino and cyano groups, as seen in this compound, imparts unique electronic and hydrogen-bonding properties to the molecule. These features make it an invaluable building block in the synthesis of more complex heterocyclic systems, particularly purines and their analogs, which are central to numerous cellular processes and are key targets in drug discovery. The diaminopyrimidine scaffold is a well-established pharmacophore, and understanding the chemical nuances of its derivatives is critical for the rational design of novel therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and formulation.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₅N₅ | [1] |

| Molecular Weight | 135.13 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | >300 °C (decomposes) | |

| Solubility | Soluble in water; more soluble in organic solvents like ethanol and methanol.[2] | [2] |

Spectral Data:

Table 2: Expected Spectral Characteristics

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the amino protons (NH₂) and the pyrimidine ring proton. The amino protons are expected to appear as a broad singlet, and the C2-H proton as a singlet in the aromatic region. For the related 2,4-diaminopyrimidine-5-carbonitrile, amino protons appear around 6.9 ppm and the aromatic proton at 8.05 ppm.[3] |

| ¹³C NMR | Resonances for the five carbon atoms of the pyrimidine ring and the nitrile group. The nitrile carbon (C≡N) is expected around 117-118 ppm. The carbon atoms attached to the amino groups (C4 and C6) would be significantly upfield due to the electron-donating effect of the nitrogen atoms. For the regioisomer 2,4-diaminopyrimidine-5-carbonitrile, the nitrile carbon appears at 117.0 ppm and the ring carbons between 83.0 and 167.2 ppm.[3] |

| FTIR (cm⁻¹) | - N-H stretching of the amino groups (typically in the range of 3300-3500 cm⁻¹). - C≡N stretching of the nitrile group (a sharp band around 2200-2230 cm⁻¹). - C=N and C=C stretching vibrations of the pyrimidine ring (in the 1500-1650 cm⁻¹ region). - N-H bending vibrations (around 1600-1650 cm⁻¹).[4][5] |

| Mass Spectrometry | A molecular ion peak [M]⁺ at m/z = 135.13. Fragmentation patterns would likely involve the loss of HCN (m/z = 27) and other small neutral molecules.[6] |

Synthesis and Purification

The synthesis of this compound is most commonly achieved through a multicomponent condensation reaction, a powerful strategy in organic synthesis that allows for the rapid construction of complex molecules from simple starting materials. A prevalent method involves the reaction of malononitrile with a formamidine equivalent.

Caption: General synthesis workflow for this compound.

Experimental Protocol: Synthesis from Malononitrile and Formamidine

This protocol provides a generalized procedure based on established methods for the synthesis of substituted diaminopyrimidines.[7][8]

Materials:

-

Malononitrile

-

Formamidine hydrochloride (or acetate)

-

Sodium ethoxide (or other suitable base)

-

Ethanol (anhydrous)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactants: To the stirred solution, add malononitrile (1.0 equivalent) portion-wise, ensuring the temperature does not rise significantly. Follow this with the addition of formamidine hydrochloride (1.0 equivalent).

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, carefully neutralize the mixture with a dilute acid (e.g., acetic acid) to precipitate the product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound as a crystalline solid.

Causality Behind Experimental Choices:

-

Base Catalyst: The use of a strong base like sodium ethoxide is crucial to deprotonate the acidic methylene protons of malononitrile, generating a nucleophilic carbanion that initiates the condensation with formamidine.

-

Anhydrous Conditions: The reaction is sensitive to water, which can hydrolyze the reactants and intermediates. Therefore, using anhydrous ethanol and an inert atmosphere is recommended to maximize the yield.

-

Reflux: Heating the reaction mixture to reflux provides the necessary activation energy for the condensation and subsequent cyclization steps to proceed at a reasonable rate.

Key Reactions and Applications in Drug Development

The reactivity of this compound is dominated by the nucleophilicity of the amino groups and the electrophilic character of the nitrile group. This dual reactivity makes it a versatile intermediate for the synthesis of a wide range of heterocyclic compounds.

A Pivotal Precursor in Purine Synthesis

One of the most significant applications of this compound is its role as a key intermediate in the synthesis of purines, particularly adenine. This transformation is a cornerstone in the production of various antiviral and anticancer nucleoside analogs. The general strategy involves the reduction of the 5-cyano group to an aminomethyl group, or more commonly, the conversion of a related 5-nitroso or 5-azo intermediate to a 5-amino group, followed by cyclization with a one-carbon source.

Caption: Pathway for the synthesis of Adenine from a 4,6-diaminopyrimidine precursor.

Experimental Protocol: Synthesis of 4,5,6-Triaminopyrimidine from a 4,6-Diaminopyrimidine Intermediate

This protocol outlines the reduction of a 5-nitroso-substituted diaminopyrimidine, a common intermediate derived from 4,6-diaminopyrimidine, to form 4,5,6-triaminopyrimidine.[9]

Materials:

-

4,6-Diamino-5-nitrosopyrimidine

-

Palladium on carbon (5% Pd/C)

-

Methanol

-

Hydrogen gas

Procedure:

-

Reaction Setup: In a hydrogenation vessel, suspend 4,6-diamino-5-nitrosopyrimidine in methanol.

-

Catalyst Addition: Carefully add 5% palladium on carbon catalyst to the suspension.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen and stir the reaction mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by observing the uptake of hydrogen and by TLC analysis.

-

Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of celite to remove the palladium catalyst.

-

Isolation: Evaporate the methanol from the filtrate under reduced pressure to obtain 4,5,6-triaminopyrimidine, which can often be used in the next step without further purification.

Experimental Protocol: Cyclization to Adenine

This protocol describes the final cyclization step to form the purine ring of adenine.[10][11]

Materials:

-

4,5,6-Triaminopyrimidine

-

Formamide

-

Acid catalyst (e.g., concentrated sulfuric acid)

Procedure:

-

Reaction Mixture: In a round-bottom flask, combine 4,5,6-triaminopyrimidine with an excess of formamide.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid.

-

Reaction: Heat the reaction mixture to a high temperature (typically 130-170 °C) and maintain for 1-3 hours.

-

Work-up: Cool the reaction mixture and dilute with water.

-

Purification: The adenine product can be purified by recrystallization from water.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a highly valuable and versatile building block in synthetic and medicinal chemistry. Its straightforward synthesis and rich reactivity, particularly as a precursor to purines, underscore its importance in drug discovery and development. A thorough understanding of its chemical properties and reaction pathways, as detailed in this guide, is essential for researchers seeking to leverage this powerful scaffold in the creation of novel and impactful therapeutic agents.

References

- CN103709164A - Synthetic method for adenine - Google P

- 7.1.1. Synthesis. URL

- 4,5,6-TRIAMINOPYRIMIDINE synthesis - ChemicalBook. URL

- 4-Amino-2-(diethylamino)pyrimidine-5-carbonitrile | 93606-29-2 | Benchchem. URL

- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - The Royal Society of Chemistry. URL

- 4-AMINO-2-METHYLPYRIMIDINE-5-CARBONITRILE synthesis - ChemicalBook. URL

- Interpreting C-13 NMR Spectra - Chemistry LibreTexts. URL

- US4092314A - Preparation of 4,6-diamino-5-arylazopyrimidines and adenine compounds - Google P

- 4-AMINO-2,6-DIPHENYL-5-PYRIMIDINECARBONITRILE - gsrs. URL

- 13 C NMR Chemical Shifts - Oregon St

- 4-Amino-2,6-diphenylpyrimidine-5-carbonitrile - Optional[13C NMR] - Chemical Shifts. URL

- This compound | CAS 109831-70-1 | AMERICAN ELEMENTS ®. URL

- Synthesis of 2-Chloro-4,6-Diamino-5-Cyanopyrimidine and its Amino-Substituted Derivatives | Request PDF - ResearchG

- 2,4-Diamino-6-chloropyrimidine CAS 156-83-2. URL

- 4-Amino-2,6-diphenylpyrimidine-5-carbonitrile | C17H12N4 | CID 2303947 - PubChem. URL

- FTIR Spectroscopic Analysis of Pyrimidine Deriv

- Acid-catalyzed [2 + 2 + 2] cycloaddition of two cyanamides and one ynamide: highly regioselective synthesis of 2,4,6-triaminopyrimidines - Organic & Biomolecular Chemistry (RSC Publishing). URL

- From formamide to adenine: a self-catalytic mechanism for an abiotic approach - PubMed. URL

- Basic 1H- and 13C-NMR Spectroscopy. URL

- NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry D

- Synthesis of pyrimidine motifs utilized malononitrile dimer, amidines,...

- 4,6-DIAMINO-5-NITROPYRIMIDINE(2164-84-3) 1H NMR - ChemicalBook. URL

- 4-Amino-2,6-dimethyl-pyrimidine-5-carbonitrile - Optional[13C NMR] - Chemical Shifts. URL

- 4,6-DIAMINO-2-MERCAPTOPYRIMIDINE(1004-39-3) 1H NMR spectrum - ChemicalBook. URL

- Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - NIH. URL

- 1 HNMR spectrum of the synthesised 2,4-diaminopyrimidine-5-carbonitrile - ResearchG

- FT-IR and FT-Raman spectral analysis of 2-amino – 4,6- dimethylpyrimidine - IJERA. URL

- (PDF) Amination of Malononitrile Dimer to Amidines: Synthesis of 6-aminopyrimidines. URL

- The novel and green synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile via the solvent-free biginelli multi-component reaction catalysed by Choline chloride/2ZnCl2 - VNUHCM Journal of N

- 4,6-DIAMINO-5-NITROPYRIMIDINE | 2164-84-3 - ChemicalBook. URL

- 5-Amino-4,6-dichloropyrimidine, 97% 5 g | Buy Online | Thermo Scientific Chemicals. URL

- Prebiotic Route to Thymine from Formamide—A Combined Experimental–Theoretical Study. URL

- An In-Depth Technical Guide to the Solubility of 4,4'-Diamino-2,2'-bipyridine in Common Organic Solvents - Benchchem. URL

- 4,5-Diamino-6-hydroxy-2-mercaptopyrimidine 85 1004-76-8 - Sigma-Aldrich. URL

- Supposed multistep 6-amino-9H-[¹⁵N5]-purine (1)

- Aldrich FT-IR Collection Edition II - Thermo Fisher Scientific. URL

- 2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432 - PubChem - NIH. URL

Sources

- 1. Sythesis of Adenine [cjph.com.cn]

- 2. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. The novel and green synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile via the solvent-free biginelli multi-component reaction catalysed by Choline chloride/2ZnCl2 | VNUHCM Journal of Natural Sciences [stdjns.scienceandtechnology.com.vn]

- 9. 4,5,6-TRIAMINOPYRIMIDINE synthesis - chemicalbook [chemicalbook.com]

- 10. CN103709164A - Synthetic method for adenine - Google Patents [patents.google.com]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

An In-Depth Technical Guide to 4,6-Diaminopyrimidine-5-carbonitrile: Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,6-diaminopyrimidine-5-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. While direct experimental data for this specific molecule is limited in publicly available literature, this document synthesizes information from closely related analogues and theoretical principles to present a detailed analysis of its molecular structure, a plausible synthetic route, and its potential as a scaffold in drug discovery. The pyrimidine-5-carbonitrile core is a well-established pharmacophore found in numerous biologically active molecules, particularly in oncology and virology. This guide aims to serve as a foundational resource for researchers investigating this and related compounds.

Introduction: The Significance of the Pyrimidine-5-carbonitrile Scaffold

Pyrimidine derivatives are fundamental building blocks in numerous biological processes, most notably as components of nucleic acids. Their inherent drug-like properties and synthetic tractability have made them a privileged scaffold in medicinal chemistry. The incorporation of a cyano group at the 5-position of the pyrimidine ring, along with amino substituents, gives rise to a class of compounds with a diverse range of biological activities. These activities often stem from the ability of the diaminopyrimidine moiety to mimic purine bases and interact with the active sites of enzymes such as kinases and polymerases.

Derivatives of pyrimidine-5-carbonitrile have demonstrated potent activities as anticancer agents, often functioning as inhibitors of key signaling proteins like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[1][2] Furthermore, this scaffold has been explored for its potential in treating viral infections and other diseases.[3] this compound, as a core structure, represents a valuable starting point for the design and synthesis of novel therapeutic agents.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a central pyrimidine ring substituted with two amino groups at positions 4 and 6, and a nitrile group at position 5.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₅H₅N₅ | [4] |

| Molecular Weight | 135.13 g/mol | [4] |

| CAS Number | 109831-70-1 | [4] |

The planarity of the pyrimidine ring, coupled with the hydrogen bond donor capabilities of the two amino groups and the hydrogen bond acceptor property of the nitrile group and ring nitrogens, are critical determinants of its potential biological interactions. While a crystal structure for this compound is not publicly available, studies on analogous compounds like 4,6-diamino-2-sulfanylidene-1,2-dihydropyridine-3-carbonitrile reveal a high degree of planarity in the core heterocyclic system.[5] It is therefore highly probable that this compound also possesses a largely planar structure, facilitating potential stacking interactions within biological macromolecules.

Molecular Structure of this compound

A 2D representation of the this compound molecule.

Tautomerism: A Key Consideration for Biological Activity

The presence of amino groups on the pyrimidine ring introduces the possibility of tautomerism, a phenomenon known to be critical in the biochemistry of nucleic acids.[6] Tautomers are structural isomers that readily interconvert, and the specific tautomeric form present can significantly influence a molecule's hydrogen bonding patterns and, consequently, its biological activity. For this compound, the potential for amino-imino tautomerism exists.

Theoretical studies on related diaminopyrimidines suggest that while the diamino form is generally the most stable, the presence of different solvent environments can influence the equilibrium.[7] It is crucial for researchers to consider the potential for different tautomeric forms when conducting molecular modeling and interpreting biological data, as the less stable tautomer may be the one that preferentially binds to a biological target.

Potential Tautomeric Forms of this compound

The equilibrium between the major diamino and minor imino tautomers.

Proposed Synthesis Pathway

A likely precursor for the synthesis of this compound is 2-chloro-4,6-diamino-5-cyanopyrimidine. The synthesis of this intermediate has been reported to proceed via the cyclization of the sodium salt of 1-amino-1-cyanamino-2,2-dicyanoethylene, which is formed from the nucleophilic addition of sodium dicyanamide to malononitrile.[5][9]

Proposed Synthetic Scheme:

Workflow for the Proposed Synthesis of this compound

A proposed multi-step synthesis of the target compound.

Experimental Protocol (Hypothetical):

-

Synthesis of 2-Chloro-4,6-diamino-5-cyanopyrimidine: Following a modified literature procedure[9], a solution of malononitrile and sodium dicyanamide in a suitable solvent (e.g., ethanol) would be stirred to form the sodium salt of 1-amino-1-cyanamino-2,2-dicyanoethylene. Subsequent treatment with a cyclizing agent, such as hydrogen chloride, would yield 2-chloro-4,6-diamino-5-cyanopyrimidine. The product would be isolated by filtration and purified by recrystallization.

-

Dehalogenation to this compound: The 2-chloro-4,6-diamino-5-cyanopyrimidine would be subjected to catalytic hydrogenation. A typical procedure would involve dissolving the compound in a suitable solvent (e.g., ethanol or methanol) with a palladium on carbon (Pd/C) catalyst and exposing the mixture to a hydrogen atmosphere. The reaction would be monitored by thin-layer chromatography (TLC) until the starting material is consumed. The catalyst would then be removed by filtration, and the solvent evaporated to yield the final product, this compound.

Spectroscopic Characterization (Predicted)

Although experimental spectra for this compound are not available in the searched databases, its expected spectroscopic features can be predicted based on the analysis of its isomers and related derivatives.[7]

Predicted Spectroscopic Data:

| Technique | Predicted Features |

| ¹H NMR (in DMSO-d₆) | - A singlet for the C2-H proton (around 8.0-8.5 ppm). - Broad singlets for the two NH₂ groups (around 6.5-7.5 ppm). |

| ¹³C NMR (in DMSO-d₆) | - A peak for the C5 carbon (around 80-90 ppm). - A peak for the nitrile carbon (around 115-120 ppm). - Peaks for the pyrimidine ring carbons C2, C4, and C6 (in the range of 150-170 ppm). |

| IR (KBr pellet) | - N-H stretching vibrations for the amino groups (around 3300-3500 cm⁻¹). - C≡N stretching vibration for the nitrile group (around 2200-2250 cm⁻¹). - C=N and C=C stretching vibrations of the pyrimidine ring (around 1500-1650 cm⁻¹). |

| Mass Spectrometry (EI) | - A molecular ion peak (M⁺) at m/z = 135. - Fragmentation patterns involving the loss of HCN and elements of the pyrimidine ring. |

Potential Applications in Drug Discovery

The this compound scaffold holds considerable promise for the development of new therapeutic agents. The diaminopyrimidine core is a known hinge-binding motif for many protein kinases, and the cyano group can engage in additional hydrogen bonding interactions within an active site.

Areas of Potential Application:

-

Oncology: As a core for the design of inhibitors of protein kinases implicated in cancer cell proliferation and survival, such as EGFR, VEGFR, and others.[1][2]

-

Virology: The structural similarity to purine nucleobases suggests potential as inhibitors of viral polymerases or other enzymes essential for viral replication.

-

Inflammatory Diseases: Certain pyrimidine derivatives have shown anti-inflammatory properties, suggesting a potential role for this scaffold in developing treatments for inflammatory conditions.[8]

The synthetic accessibility of this scaffold allows for the facile introduction of various substituents at the 2-position, enabling the generation of libraries of analogues for structure-activity relationship (SAR) studies. This makes this compound an attractive starting point for fragment-based drug design and lead optimization campaigns.

Conclusion

This compound is a heterocyclic molecule with significant potential as a building block in medicinal chemistry. While direct experimental data is sparse, this technical guide has provided a comprehensive overview of its molecular structure, a plausible synthetic strategy, and its likely spectroscopic properties based on data from closely related compounds. The established biological activities of the broader pyrimidine-5-carbonitrile class, particularly in oncology, highlight the importance of further investigation into this and related molecules. This guide serves as a valuable resource for researchers embarking on the synthesis and evaluation of this promising compound and its derivatives.

References

- Yu, H. M., Li, H. F., Jia, H. M., & Zhu, X. H. (2011). Synthesis of 2-Chloro-4,6-Diamino-5-Cyanopyrimidine and its Amino-Substituted Derivatives.

- Mohamed, S. K., Akkurt, M., Singh, K., Hussein, B. R. M., & Albayati, M. R. (2015). Crystal structure of 4,6-diamino-2-sulfanylidene-1,2-dihydropyridine-3-carbonitrile.

- Patil, D. R., Anbhule, P. V., & Deshmukh, M. B. (2010). One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide. Letters in Drug Design & Discovery, 7(5), 346-350.

- Kumar, A., Saxena, J. K., & Chauhan, P. M. S. (2008). Synthesis of 4-amino-5-cyano-2, 6-disubstituted pyrimidines as a potential antifilarial DNA topoisomerase II inhibitors. Medicinal Chemistry, 4(6), 577-585.

- HMDB. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883).

- Aher, J. S., & Sonar, J. P. (2011). A Facile Synthesis of 2-Amino-5-cyano-4, 6-disubstitutedpyrimidines under MWI. International Journal of ChemTech Research, 3(2), 644-648.

- American Elements. (n.d.). This compound.

- Abdel-Aziz, A. A. M., El-Zoghbi, M. S., & Bass, A. K. A. (2022). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Advances, 12(46), 30085-30103.

- El-Sayed, M. A., et al. (2021). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1336-1350.

- SpectraBase. (n.d.). 4,6-Diamino-pyrimidinium cation - Optional[13C NMR] - Chemical Shifts.

- Cysewski, P. (1998). Theoretical Studies on the Tautomeric Properties of Diamino-5-formamidopyrimidines.

- Kwiecień, H., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3274.

- G. L. Patrick, An Introduction to Medicinal Chemistry, 6th ed., Oxford University Press, 2017.

- Singh, V., et al. (2019). Synthesis and biological evaluation of 2,4-diaminopyrimidine-5-carbonitrile and N-(2-amino-5-cyanopyrimidin-4-yl)benzamide derivatives as EGFR inhibitors. Chemistry & Biology Interface, 9(3), 148-163.

- Royal Society of Chemistry. (2017). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 7(83), 52697-52705.

- Sharma, S. N., & Singh, R. (2000). Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. Asian Journal of Chemistry, 12(2), 527-530.

- de Vries, M. S. (2017). Molecular Building Blocks of Life and their Photochemistry. eScholarship, University of California.

- El-Gohary, N. M., & Shaaban, O. G. (2020). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry, 44(40), 17357-17372.

- Crystallography Open D

- ChemicalBook. (n.d.). 4,6-DIAMINO-5-NITROPYRIMIDINE(2164-84-3) 1H NMR.

- SpectraBase. (n.d.). 4,6-Diamino-pyrimidine - Optional[13C NMR] - Chemical Shifts.

- SpectraBase. (n.d.). 4,6-diaminopyrimidine, monohydrochloride - Optional[13C NMR] - Chemical Shifts.

- Sharma, P. K. (2017). Study of Infrared Spectrum And Thermodynamic Functions of 4-Amino-2,6- Dihydroxy Pyrimidine. International Journal of Engineering and Management Research, 7(4), 301-305.

- Abbott, M. J., et al. (2004). Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy. Australian Journal of Chemistry, 57(11), 1079-1083.

- Nishimura, Y., et al. (2011). Synthetic studies on novel 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylic acid esters and their tautomers. Chemical & Pharmaceutical Bulletin, 59(12), 1458-1466.

- Crystallography Open D

- NIST. (n.d.). 2(1H)-Pyrimidinethione, 4,6-diamino-. NIST Chemistry WebBook.

- Smolecule. (n.d.). Buy 2,4-DIAMINO-6-HYDROXY-5-NITROSOPYRIMIDINE | 62128-61-4.

- Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts.

- O'Hagan, S., & Swainston, N. (2020). Tautomerism of Warfarin: Combined Chemoinformatics, Quantum Chemical, and NMR Investigation.

- Crystallography Open D

- Crystallography Open D

- Crystallography Open D

- Bhattacharyya, D., & Strobel, S. A. (2015). Role of tautomerism in RNA biochemistry. RNA, 21(9), 1537-1544.

- mzCloud. (2016). 2 6 Diamino 5 bromopyrimidin 4 ol.

- PubChem. (n.d.). 2-Amino-4,6-dimethoxyprimidine.

Sources

- 1. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 4-amino-5-cyano-2, 6-disubstituted pyrimidines as a potential antifilarial DNA topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 2-Chloro-4,6-Diamino-5-Cyanopyrimidine and its Amino-Substituted Derivatives | Scientific.Net [scientific.net]

- 6. Pyrimidine, 4,6-diamino-2-methyl-5-nitro- [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. benthamopen.com [benthamopen.com]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 4,6-Diaminopyrimidine-5-carbonitrile

Introduction: The Significance of the 4,6-Diaminopyrimidine Scaffold

The pyrimidine ring system is a cornerstone of medicinal chemistry and drug development, forming the core of numerous natural and synthetic bioactive compounds. Within this class, molecules featuring a 4,6-diamino substitution pattern are of particular interest due to their role as versatile intermediates and pharmacologically active agents. 4,6-Diaminopyrimidine-5-carbonitrile, the subject of this guide, represents a pivotal molecular building block. Its unique arrangement of hydrogen bond donors (two amino groups) and an electron-withdrawing nitrile group makes it an ideal precursor for the synthesis of complex heterocyclic systems, including purine analogues, fused pyrimidines, and other scaffolds with therapeutic potential.

This guide provides a comprehensive, technically-grounded overview of the core synthesis pathway for this compound. Moving beyond a simple recitation of steps, we will delve into the mechanistic rationale behind the synthetic strategy, offering field-proven insights for researchers, chemists, and professionals in drug development.

Conceptual Foundation: A Retrosynthetic Approach

To logically devise a synthesis, we begin by conceptually deconstructing the target molecule. The most common and robust method for constructing pyrimidine rings involves the cyclocondensation of a three-carbon (C3) dielectrophilic component with a nitrogen-carbon-nitrogen (N-C-N) nucleophilic fragment.[1][2]

Applying this logic to this compound, the C4-C5-C6 framework, which includes the critical carbonitrile group, can be traced back to malononitrile—a readily available and highly reactive C3 starting material. The remaining N1-C2-N3 segment, along with the amino groups at C4 and C6, points to formamidine as the essential N-C-N building block.

Caption: Retrosynthetic analysis of this compound.

Core Synthesis Pathway: A Validated Two-Step Cyclocondensation

The most reliable and widely applicable synthesis of this compound proceeds via a two-step sequence involving the activation of malononitrile followed by a base-catalyzed cyclocondensation reaction with formamidine.

Step 1: Activation of Malononitrile via an Alkoxymethylene Intermediate

The methylene group in malononitrile is highly acidic, but for an efficient and regioselective reaction, it must first be converted into a more reactive electrophilic intermediate. This is expertly achieved by reacting it with an orthoformate, typically triethyl orthoformate, to form ethoxymethylenemalononitrile. This reaction is a classic and robust method for creating a versatile 1,3-dielectrophile.

Mechanism Insight: The reaction is typically catalyzed by an acid anhydride, such as acetic anhydride, which reacts with the orthoformate to generate a highly electrophilic species that readily reacts with the carbanion of malononitrile. The subsequent elimination of ethanol drives the reaction to completion.

Step 2: Base-Catalyzed Cyclocondensation with Formamidine

The cornerstone of the synthesis is the reaction of the activated intermediate, ethoxymethylenemalononitrile, with formamidine. Formamidine, typically used as its more stable acetate salt, serves as the N-C-N component.

Mechanism Insight: The reaction proceeds through a sequence of nucleophilic attacks and cyclization.

-

Initial Nucleophilic Attack: One of the amino groups of formamidine attacks the electron-deficient carbon of the double bond in ethoxymethylenemalononitrile (a Michael-type addition).

-

Elimination: The ethoxy group is eliminated, forming a new intermediate.

-

Intramolecular Cyclization: The second amino group of the formamidine moiety then attacks one of the nitrile groups. While nitrile attack is possible, the more common and favorable pathway involves the displacement of the second amino group formed from the initial malononitrile structure, leading to the pyrimidine ring.

-

Tautomerization/Aromatization: The resulting dihydropyrimidine intermediate rapidly tautomerizes to the stable, aromatic 4,6-diaminopyrimidine ring system. The use of a base, such as sodium ethoxide, is crucial as it deprotonates the formamidine acetate salt to generate the free, nucleophilic formamidine base in situ.

Caption: Forward synthesis workflow for this compound.

Experimental Protocols

The following protocols are presented as a self-validating system, grounded in established chemical principles for analogous transformations.

Protocol 1: Synthesis of Ethoxymethylenemalononitrile

-

Apparatus Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is dry.

-

Reagent Charging: To the flask, add malononitrile (1.0 eq), triethyl orthoformate (1.2 eq), and acetic anhydride (1.5 eq).

-

Reaction Execution: Heat the mixture to reflux (typically around 120-140 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After cooling to room temperature, the excess reagents and acetic acid byproduct are removed by distillation under reduced pressure. The resulting crude ethoxymethylenemalononitrile is often a pale yellow oil or low-melting solid and is typically of sufficient purity to be used directly in the next step without further purification.

Protocol 2: Synthesis of this compound

-

Apparatus Setup: Equip a dry round-bottom flask with a reflux condenser, a nitrogen inlet, and a magnetic stirrer.

-

Base Preparation: In the reaction flask, prepare a solution of sodium ethoxide in absolute ethanol. This can be done by carefully adding sodium metal (2.2 eq) to anhydrous ethanol under a nitrogen atmosphere.

-

Reagent Addition: Once the sodium has completely dissolved, add formamidine acetate (1.1 eq) to the solution and stir for 15-20 minutes to allow for the formation of free formamidine.

-

Cyclocondensation: To this mixture, add a solution of ethoxymethylenemalononitrile (1.0 eq) in absolute ethanol dropwise.

-

Reaction Execution: Upon completion of the addition, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

-

Work-up and Isolation: Cool the reaction mixture in an ice bath. The product often precipitates from the solution. The solid can be collected by filtration, washed with cold ethanol, and then water to remove inorganic salts. The crude product can be recrystallized from an appropriate solvent (e.g., ethanol/water mixture) to yield pure this compound as a solid.

Data Summary: Core Synthesis Pathway

| Step | Key Reactants | Key Reagents/Catalysts | Solvent | Temperature | Typical Reaction Time | Expected Outcome |

| 1 | Malononitrile, Triethyl Orthoformate | Acetic Anhydride | None | Reflux (~140°C) | 2-4 hours | Ethoxymethylenemalononitrile |

| 2 | Ethoxymethylenemalononitrile, Formamidine Acetate | Sodium Ethoxide (Base) | Anhydrous Ethanol | Reflux (~78°C) | 4-6 hours | This compound |

Alternative Synthetic Considerations

While the described two-step cyclocondensation is the most direct and reliable method, it is valuable for the research scientist to be aware of related strategies.

-

Three-Component "Biginelli-Type" Reactions: Many modern methods for pyrimidine synthesis involve one-pot, three-component reactions of an aldehyde, an active methylene compound (like malononitrile), and an amidine/urea/thiourea.[3][4][5] While highly efficient, these methods typically incorporate the aldehyde's "R" group into the final pyrimidine structure, making them unsuitable for synthesizing the C2-unsubstituted target molecule of this guide.[6]

-

Synthesis via Halogenated Intermediates: An alternative strategy involves the synthesis of a halogenated pyrimidine, such as 2-chloro-4,6-diamino-5-cyanopyrimidine, which can be prepared from sodium dicyanamide and malononitrile.[7] This intermediate could potentially undergo subsequent dehalogenation to yield the target compound, although this adds complexity and additional steps to the overall process.

Conclusion

The synthesis of this compound is most effectively achieved through a robust and mechanistically sound two-step process. This pathway, which leverages the classical reaction between an activated malononitrile derivative and formamidine, provides a reliable and scalable route to this highly valuable chemical intermediate. Understanding the causal relationships—the activation of the C3 fragment and the base-catalyzed cyclocondensation with the N-C-N fragment—empowers researchers to not only replicate this synthesis but also to adapt and apply these core principles to the creation of novel and diverse pyrimidine derivatives for applications in drug discovery and materials science.

References

- Shaabani, A., Maleki, A., Mofakham, H., & Ghasemi, Z. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. ARKIVOC, 2008(ii), 115-123. [Link]

- Maleki, A., Ghamari, N., & Alrezvani, Z. (2021). Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. Scientific Reports, 11(1), 23547. [Link]

- González-Gómez, J. C., et al. (2020). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of Medicinal Chemistry, 63(15), 8343–8361. [Link]

- Kim, B. H., et al. (2001). 4,5-diaminopyrimidine derivatives and a method for the preparation thereof. U.S.

- Li, J., et al. (2014). Synthesis of 2-Chloro-4,6-Diamino-5-Cyanopyrimidine and its Amino-Substituted Derivatives. Advanced Materials Research, 881-883, 615-618. [Link]

- Abdelgawad, M. A., et al. (2021). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Advances, 11(52), 32939-32960. [Link]

- Aher, J. S., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(6), 57. [Link]

- Rondestvedt, C. S., & Vogl, O. (1978). Preparation of 4,6-diamino-5-arylazopyrimidines and adenine compounds. U.S.

- El-Gohary, N. S. (2004). Synthesis of Pyrimidine Derivatives. Af. J. Pharm. Sci. and Pharm., 5(1), 1-20. [Link]

- El-Salam, O. I. A., & Al-Sehemi, A. G. (2007). Synthesis of new 4-Amino-2,6-Diarylpyrimidine-5-Carbonitriles. Molecules, 12(11), 2469-2475. [Link]

- Jacob, R. G., et al. (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Beilstein Journal of Organic Chemistry, 13, 269-278. [Link]

- de la Torre, M. C., & Sierra, M. A. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 738. [Link]

- Bautista-Hernández, C. A., et al. (2022). Multicomponent Synthesis of Purines and Pyrimidines: From the Origin of Life to New Sustainable Approaches for Drug-Discovery Applications. Chemistry – A European Journal, 28(29), e202104595. [Link]

- Zhang, G., et al. (2020). Preparation method of 2-amino-4, 6-dimethoxypyrimidine.

- Lustenberger, P., & Siegrist, U. (2010). Process for the preparation of pyrimidine derivatives.

Sources

- 1. bu.edu.eg [bu.edu.eg]

- 2. Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. arkat-usa.org [arkat-usa.org]

- 4. Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ias.ac.in [ias.ac.in]

- 6. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Technical Guide to 4,6-Diaminopyrimidine-5-carbonitrile: Synthesis, Properties, and Applications in Drug Discovery

Abstract

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents and endogenous biomolecules, including the nucleobases of DNA and RNA.[1] Among the diverse family of pyrimidine derivatives, 4,6-Diaminopyrimidine-5-carbonitrile stands out as a particularly valuable scaffold. Its unique arrangement of hydrogen bond donors (two amino groups) and a hydrogen bond acceptor (nitrile group) on a rigid heterocyclic core makes it a privileged structure for designing targeted inhibitors and other biologically active molecules. This guide provides an in-depth examination of this compound, covering its chemical identity, robust synthetic methodologies, spectroscopic characterization, and its pivotal role as a versatile intermediate in the development of next-generation therapeutics for oncology, immunology, and neurology.

Compound Identification and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for reproducible scientific research. This compound is cataloged across major chemical databases, ensuring its standardized recognition.

| Identifier | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 109831-70-1 | [2][3][4] |

| Molecular Formula | C₅H₅N₅ | [2][4] |

| Molecular Weight | 135.13 g/mol | N/A |

| PubChem CID | 13805343 | [2] |

| Canonical SMILES | C1=NC(=NC(=C1C#N)N)N | N/A |

Chemical Structure:

(Conceptual representation of this compound)

Synthesis and Mechanistic Rationale

The synthesis of the pyrimidine-5-carbonitrile core is well-established, often employing efficient one-pot, multi-component reactions (MCRs) that align with the principles of green chemistry.[5][6] The Biginelli-type condensation is a frequently utilized strategy, valued for its operational simplicity and high atom economy.[7]

General Synthetic Workflow: Three-Component Condensation

A robust and environmentally conscious method for synthesizing related pyrimidine-5-carbonitrile derivatives involves the catalyzed condensation of an aldehyde, malononitrile, and a urea or guanidine derivative under solvent-free conditions.[6] This approach minimizes waste and often accelerates reaction times.

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 4. This compound | 109831-70-1 [sigmaaldrich.com]

- 5. ias.ac.in [ias.ac.in]

- 6. Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 4,6-Diaminopyrimidine-5-carbonitrile

Introduction

4,6-Diaminopyrimidine-5-carbonitrile is a heterocyclic organic compound that has garnered significant attention within the scientific community. As a member of the diaminopyrimidine family, its structure is a key building block in the synthesis of a wide range of biologically active molecules.[1] Pyrimidine derivatives are integral to medicinal and agrochemical research, forming the core of analgesics, antihypertensives, and anti-inflammatory drugs.[2] The unique arrangement of amino and nitrile functional groups on the pyrimidine ring imparts specific physicochemical properties that are critical for its application in drug discovery and materials science. This compound serves as a versatile precursor for synthesizing anticancer, antiviral, and antimicrobial agents.[1]

A thorough understanding of the physicochemical properties of this compound is paramount for researchers. These properties—including solubility, melting point, acidity/basicity (pKa), and spectral characteristics—govern the compound's behavior in both biological and chemical systems. This guide provides a comprehensive overview of these core properties, details robust experimental protocols for their determination, and offers expert insights into the interpretation and application of this data for professionals in drug development and chemical research.

Chemical Identity and Structure

The foundational step in characterizing any chemical compound is to establish its precise identity and structure. These details provide the framework for understanding all other physicochemical properties.

| Identifier | Value | Source |

| IUPAC Name | This compound | [3] |

| Synonyms | 4,6-Diamino-5-cyanopyrimidine | [3] |

| CAS Number | 109831-70-1 | [3] |

| Chemical Formula | C₅H₅N₅ | [3] |

| Molecular Weight | 135.13 g/mol | [3][4] |

| SMILES | C1=NC(=C(C(=N1)N)C#N)N | [3] |

Structural Analysis

The molecular structure of this compound is characterized by a central pyrimidine ring substituted with two amino (-NH₂) groups at positions 4 and 6, and a nitrile (-C≡N) group at position 5.

Caption: 2D structure of this compound.

Expert Insights: The presence of two amino groups makes the molecule a strong hydrogen bond donor, while the pyrimidine ring nitrogens and the nitrile group act as hydrogen bond acceptors. This high potential for hydrogen bonding is a primary determinant of the compound's solubility and melting point. The electron-withdrawing nature of the nitrile group and the pyrimidine ring influences the basicity of the amino groups.

Solubility Profile

Solubility is a critical parameter in drug development, affecting formulation, administration, and bioavailability. The solubility of this compound is influenced by its ability to form hydrogen bonds and its overall polarity.

| Solvent | Solubility | Notes |

| Water | Limited / pH-dependent | Enhanced dissolution in acidic media is expected due to the protonation of basic amino groups.[5] |

| DMSO | >10 mM (for similar compounds) | A common solvent for polar organic molecules, often used for stock solutions in biological screening.[5] |

| Ethanol | Sparingly soluble | Often used in recrystallization processes for similar pyrimidine structures.[5] |

| Methanol | Soluble | Used for recrystallization of related diaminopyrimidines.[6] |

Experimental Protocol: Shake-Flask Method for Solubility Determination

This method is a gold standard for determining the thermodynamic solubility of a compound.

Caption: Workflow for solubility determination via the shake-flask method.

Expert Insights:

-

Causality: The 24-48 hour equilibration period is crucial. It ensures that the dissolution and precipitation processes have reached a true equilibrium, providing the thermodynamic solubility rather than a kinetically limited value.

-

Self-Validation: The protocol is self-validating if multiple time points (e.g., 24h and 48h) yield the same concentration, confirming that equilibrium has been reached. Using a calibrated analytical method like HPLC with a standard curve ensures the accuracy of the final measurement.

Acid-Base Properties (pKa)

The pKa values of a molecule are essential for predicting its ionization state at different pH levels, which in turn affects its solubility, membrane permeability, and receptor-binding interactions. As a pyrimidine derivative with two amino groups, this compound is expected to be basic.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.

-

Solution Preparation: Accurately weigh the compound and dissolve it in a suitable solvent system (e.g., water or a methanol-water mixture).

-

Titration Setup: Place the solution in a temperature-controlled vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Add a standardized acidic titrant (e.g., 0.1 M HCl) in small, precise increments using an automated burette.

-

Data Acquisition: Record the pH of the solution after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point on the titration curve. For a basic compound, this is the point where half of the molecules have been protonated.

Thermal Properties

Thermal properties, particularly the melting point, are indicators of purity and lattice energy.

| Property | Value | Notes |

| Melting Point | Data not consistently available. Related compounds show a wide range. | A sharp melting point range indicates high purity. For example, 4-amino-2,6-diphenylpyrimidine-5-carbonitrile melts at 204-206°C, while 4-cyanopyridine melts at 76-79°C.[7] |

| Appearance | Typically a solid. | May vary based on purity and preparation method.[8] |

Experimental Protocol: Capillary Melting Point Determination

This is a standard, straightforward method for determining the melting point of a crystalline solid.

-

Sample Preparation: Finely powder a small amount of the dry sample.

-

Capillary Loading: Tightly pack the powder into a thin-walled capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting point is reported as this range.

Expert Insights:

-

Causality: A slow heating rate is critical for accuracy. If heated too quickly, the temperature reading on the thermometer will lag behind the actual temperature of the sample, leading to an artificially high and broad melting point range.

-

Purity Indication: Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range. A narrow range (e.g., < 2 °C) is a strong indicator of high purity.

Spectroscopic Profile

Spectroscopic data provides a fingerprint of the molecule, confirming its structure and identifying its key functional groups.

| Spectroscopy | Expected Characteristics |

| ¹H NMR | - Signals for the amino (-NH₂) protons. - A singlet for the proton at the C2 position of the pyrimidine ring. |

| ¹³C NMR | - A signal for the nitrile carbon (-C≡N) around 117 ppm. - Signals for the carbon atoms of the pyrimidine ring, with those attached to nitrogen atoms (C2, C4, C6) appearing at higher chemical shifts (e.g., 160-167 ppm).[6] |

| IR Spectroscopy | - A sharp, strong absorption band for the nitrile (C≡N) stretch around 2200-2220 cm⁻¹.[2][9] - N-H stretching bands for the amino groups in the region of 3300-3500 cm⁻¹.[2][9] |

Expert Insights: In ¹H NMR spectroscopy, the chemical shift and appearance of the -NH₂ protons can be highly variable and may be broadened due to quadrupole effects from the adjacent nitrogen and chemical exchange. In some cases, these protons are exchanged with deuterium when using deuterated solvents like D₂O, causing their signal to disappear, which can be a useful diagnostic tool. For IR spectroscopy, the nitrile stretch is a particularly clean and unambiguous signal for confirming the presence of this functional group.[2][6][9]

Conclusion

This compound is a molecule of significant interest due to its role as a versatile synthetic intermediate. Its physicochemical properties are a direct consequence of its unique chemical structure. The high potential for hydrogen bonding, conferred by the dual amino groups and nitrogen-containing heterocyclic core, dictates its solid-state properties and solubility behavior. Its basicity is crucial for its interaction in biological systems and for purification strategies. The distinct signals in its NMR and IR spectra provide definitive methods for its identification and characterization. This guide has provided a detailed examination of these properties and the robust methodologies required for their accurate determination, offering a valuable resource for scientists and researchers aiming to leverage this compound in their work.

References

- 4,6-Diamino-2-Cyclopropylaminopyrimidine-5-Carbonitrile - Methylamine Supplier. (n.d.).

- 4-Amino-2-(diethylamino)pyrimidine-5-carbonitrile | 93606-29-2. (n.d.). Benchchem.

- 4,6-diamino-2-phenylpyrimidine-5-carbonitrile | CAS 91093-93-5. (n.d.). Chemsrc.

- This compound | CAS 109831-70-1. (n.d.). AMERICAN ELEMENTS.

- 2,4-Diaminopyrimidine-5-carbonitrile | C5H5N5. (n.d.). PubChem.

- Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. (2008). ARKIVOC.

- Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. (n.d.). PubMed Central.

- 4-Amino-2,6-diphenylpyrimidine-5-carbonitrile | C17H12N4. (n.d.). PubChem.

- One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. (2019). Indian Academy of Sciences.

- Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1. (n.d.). PubMed Central.

- 1HNMR spectrum of the synthesised 2,4-diaminopyrimidine-5-carbonitrile. (n.d.). ResearchGate.

- Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. (n.d.). PubMed Central.

- Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives. (n.d.). National Institutes of Health.

- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.).

- This compound. (n.d.). MySkinRecipes.

- 4,5-Diaminopyrimidine | C4H6N4. (n.d.). PubChem.

- Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy. (2004). Australian Journal of Chemistry.

- 4,5-Diaminopyrimidine. (n.d.). Wikipedia.

- 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data.

- The novel and green synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile. (2025). VNUHCM Journal of Natural Sciences.

- 4-AMINO-2,6-DIPHENYL-5-PYRIMIDINECARBONITRILE. (n.d.). gsrs.

- 4-Pyridinecarbonitrile 98% | 100-48-1. (n.d.). Sigma-Aldrich.

- Basic 1H- and 13C-NMR Spectroscopy. (n.d.).

- Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. (n.d.). University of Tartu.

Sources

- 1. This compound [myskinrecipes.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. americanelements.com [americanelements.com]

- 4. 2,4-Diaminopyrimidine-5-carbonitrile | C5H5N5 | CID 282115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. 4,5-Diaminopyrimidine - Wikipedia [en.wikipedia.org]

- 8. 4,6-Diamino-2-Cyclopropylaminopyrimidine-5-Carbonitrile: Properties, Applications, Safety Data & Supplier in China [nj-finechem.com]

- 9. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of 4,6-Diaminopyrimidine-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Critical Path of Solubility in Drug Discovery

In the landscape of modern drug discovery and development, the intrinsic physicochemical properties of a molecule are paramount to its ultimate success as a therapeutic agent. Among these, aqueous solubility stands as a critical gatekeeper, profoundly influencing bioavailability, formulation, and overall clinical efficacy. This guide is dedicated to a thorough exploration of the solubility of 4,6-diaminopyrimidine-5-carbonitrile, a heterocyclic compound of significant interest. Pyrimidine scaffolds are integral to a multitude of biologically active molecules, and understanding the solubility of their derivatives is essential for advancing new chemical entities from the bench to the clinic.[1]

This document eschews a simple data-sheet format. Instead, it is designed as an in-depth technical resource for the practicing scientist. Recognizing that direct, quantitative solubility data for this compound is not extensively published, this guide empowers the researcher by providing the foundational principles, detailed experimental methodologies, and critical analysis needed to determine and understand the solubility profile of this compound and its analogs. We will delve into the "why" behind experimental choices, ensuring that the protocols described herein are not merely recipes, but self-validating systems for generating robust and reliable data.

The Molecular Architecture of this compound and its Implications for Solubility

The structure of this compound (C₅H₅N₅) features a pyrimidine ring substituted with two amino groups and a carbonitrile group. This unique combination of functional groups dictates its physicochemical behavior.

-

Pyrimidine Core: The nitrogen atoms in the heterocyclic ring are capable of hydrogen bonding with protic solvents.[1]

-